



Application Note: Endpoint Detection with Metalphthalein in Complexometric Titrations

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Compound of Interest					
Compound Name:	Metal phthalein				
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Principle

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration.[1] This technique is highly effective for determining the concentration of various metal ions in a solution.[1] The titrant is typically a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), which forms stable, 1:1 stoichiometric complexes with metal ions.[2][3] To accurately determine the equivalence point, a metallochromic indicator is required. This is an organic dye that changes color when it binds to metal ions.[4]

Metalphthalein (also known as o-Cresolphthalein complexone or Phthalein Purple) is a phthalein dye that serves as a metallochromic indicator, particularly for the determination of alkaline earth metals such as Calcium (Ca²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺). The titration must be conducted in an alkaline medium, as the stability of the metal-EDTA complex is pH-dependent.[2][5][6]

The underlying mechanism involves a competition reaction. Initially, the metalphthalein indicator is added to the metal ion solution, forming a colored metal-indicator complex (M-In). As the EDTA titrant is added, it progressively binds with the free metal ions. At the endpoint, once all free metal ions have been complexed, the EDTA displaces the metal ion from the weaker metal-indicator complex. This releases the free indicator (In), causing a sharp and



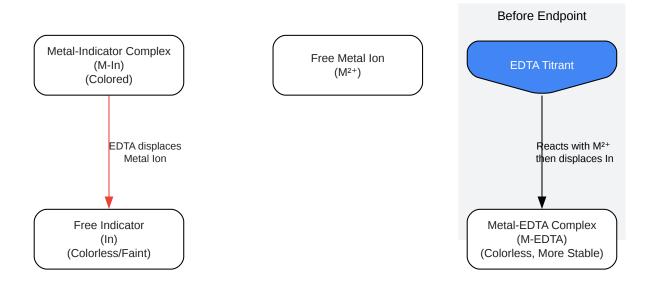
observable color change. The metal-indicator complex must be less stable than the metal-EDTA complex for a sharp endpoint.[2]

Mechanism of Action

The chemical process at the endpoint of the titration is governed by the relative stability of the metal complexes formed by EDTA and the metalphthalein indicator.

- Before Titration: The metal ion (M²⁺) in the buffered sample solution reacts with the indicator (In) to form a colored complex (M-In).
- During Titration: EDTA is added, which has a higher affinity for the metal ion than the indicator does. EDTA first reacts with all free M²⁺ ions.
- At Endpoint: Once all free M²⁺ is consumed, the next drop of EDTA breaks the M-In complex, forming the more stable M-EDTA complex and liberating the free indicator (In). This transition is marked by a distinct color change.





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Figure 1. Chemical mechanism of metalphthalein at the titration endpoint.

Quantitative Data & Key Parameters

Metalphthalein is suitable for the direct titration of several alkaline earth metals. The operational parameters are summarized below.



Parameter	Calcium (Ca²+)	Strontium (Sr²+)	Barium (Ba²+)	Magnesium (Mg²+)
Optimal pH	~10 - 11	~10 - 11	~10 - 11	~10
Buffer System	Ammonia- Ammonium Chloride	Ammonia- Ammonium Chloride	Ammonia- Ammonium Chloride	Ammonia- Ammonium Chloride
M-Indicator Color	Purple / Dark Red	Purple / Dark Red	Purple / Dark Red	Pink
Endpoint Color	Colorless / Pale Pink	Colorless / Pale Pink	Colorless / Pale Pink	Colorless / Pale Pink
Notes	Titration is effective and endpoint is sharp.	Endpoint is well- defined.	Endpoint is well- defined.	The Metalphthalein- Mg²+ complex is less stable, which may lead to a less sharp endpoint compared to other ions.

Detailed Experimental Protocol: Determination of Calcium

This protocol details the determination of Calcium (Ca²⁺) concentration in an aqueous sample using a standardized EDTA solution and metalphthalein indicator.

Reagents and Preparation

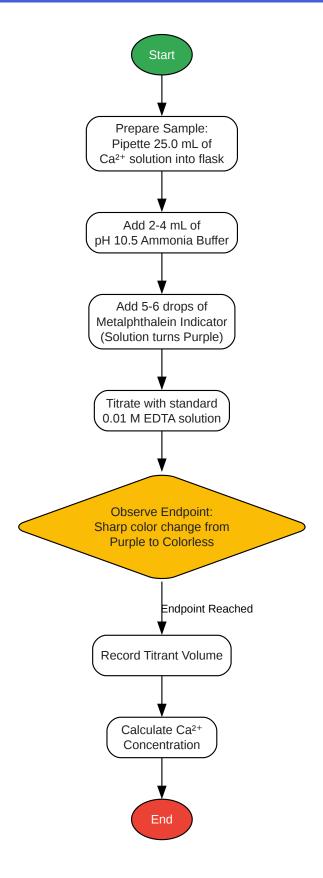
- Standard EDTA Solution (0.01 M):
 - o Dry approximately 4.0 g of the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1-2 hours.
 - Accurately weigh about 3.722 g of the dried reagent.



- Dissolve it in deionized water and quantitatively transfer to a 1000 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly. Store in a polyethylene bottle.
 Note: For highest accuracy, this solution should be standardized against a primary standard Calcium Carbonate solution.
- Ammonia-Ammonium Chloride Buffer (pH ~10.5):
 - Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 200 mL of deionized water.
 - Add 570 mL of concentrated ammonium hydroxide (NH₄OH, ~28%).
 - Dilute to 1000 mL with deionized water. Caution: Prepare in a fume hood. This buffer is corrosive and has a strong odor.
- Metalphthalein Indicator Solution:
 - Weigh 0.1 g of metalphthalein (o-Cresolphthalein complexone) powder.
 - Dissolve in 100 mL of 95% ethanol. Alternatively, a ground mixture of 1 part indicator to
 100 parts potassium nitrate can be used as a solid powder.[7]
- Calcium Standard Solution (for standardization, if needed):
 - Dry primary standard calcium carbonate (CaCO₃) at 110°C for 2 hours and cool in a desiccator.
 - Accurately weigh approximately 1.000 g of CaCO₃ into a 250 mL beaker.
 - Slowly add 1:1 HCl dropwise until the solid is completely dissolved, avoiding splashing.
 - Add ~100 mL of deionized water and boil gently for a few minutes to expel CO₂.
 - Cool and quantitatively transfer the solution to a 1000 mL volumetric flask. Dilute to the mark with deionized water. This solution is 1.00 mg CaCO₃/mL.

Experimental Workflow





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Figure 2. Workflow for the complexometric titration of Calcium using Metalphthalein.



Titration Procedure

- Sample Preparation: Pipette a 25.00 mL aliquot of the calcium-containing sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
- Buffering: Add 2-4 mL of the ammonia-ammonium chloride buffer (pH 10.5) to the flask and swirl to mix. Check the pH with a pH meter or indicator paper to ensure it is between 10 and 11.
- Indicator Addition: Add 5-6 drops of the metalphthalein indicator solution. The solution should turn a distinct purple or red color, indicating the formation of the Ca-indicator complex.
- Titration: Titrate the sample with the standardized 0.01 M EDTA solution from a burette. Add the titrant slowly while constantly swirling the flask. As the endpoint is approached, the color will begin to fade. Add the EDTA dropwise near the endpoint.
- Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from purple/red to colorless or a very faint pink.
- Replicates: Repeat the titration with at least two more aliquots of the sample to ensure reproducibility. The results should be concordant (titers agreeing within 0.1 mL).

Calculation of Results

The concentration of the metal ion (e.g., Ca^{2+}) in the original sample is calculated using the following formula, based on the 1:1 stoichiometry of the Ca^{2+} -EDTA reaction:

Molarity of Ca^{2+} (M) = (M_EDTA × V_EDTA) / V_sample

Where:

- M_EDTA = Molarity of the standard EDTA solution (mol/L)
- V_EDTA = Volume of EDTA solution used in the titration (L)
- V_sample = Volume of the initial sample aliquot (L)

To express the result in other units, such as ppm (mg/L) of Ca²⁺:



Concentration (ppm) = M $Ca^{2+} \times Molar Mass of Ca^{2+} (g/mol) \times 1000 (mg/g)$

Molar Mass of Ca²⁺ ≈ 40.08 g/mol

Conclusion

Metalphthalein is a highly effective metallochromic indicator for the complexometric EDTA titration of alkaline earth metals, especially Calcium, Strontium, and Barium. Its sharp color change from a vivid purple/red to colorless in a properly buffered alkaline solution provides a clear and reproducible endpoint. Adherence to the specified pH conditions and proper reagent preparation are critical for achieving accurate and reliable quantitative results in research and quality control applications.

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